E6 berbamine

描述

E6 伯胺,也称为伯胺对硝基苯甲酸酯,是一种强效的钙调蛋白拮抗剂。它是一种双苄基异喹啉生物碱,来源于小檗属植物小檗。 该化合物已显示出显著的药理活性,包括抗白血病和抗病毒特性 .

准备方法

E6 伯胺可以通过多种合成途径合成。一种常见的方法是在特定条件下将伯胺与对硝基苯甲酸反应,形成伯胺对硝基苯甲酸酯。 反应通常需要二甲基亚砜(DMSO)或乙醇等溶剂,并在室温下进行 . 工业生产方法通常涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化 .

化学反应分析

E6 伯胺会发生多种类型的化学反应,包括:

氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原: 还原反应通常涉及硼氢化钠或氢化铝锂等试剂。

取代: 取代反应的常用试剂包括卤素和亲核试剂,如氢氧化钠或氨。

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,E6 伯胺的氧化会导致各种氧化衍生物的形成,而还原可以产生化合物的还原形式 .

科学研究应用

E6 伯胺具有广泛的科学研究应用:

作用机制

E6 伯胺主要通过抑制钙调蛋白发挥其作用,钙调蛋白是一种多功能的钙结合蛋白。 通过与钙调蛋白结合,E6 伯胺抑制了钙调蛋白依赖性酶(如肌球蛋白轻链激酶和磷酸二酯酶 I)的活性 . 这种抑制会破坏各种细胞过程,导致诸如减少癌细胞增殖和增加凋亡等效应 . 此外,E6 伯胺已被证明通过抑制病毒刺突蛋白介导的膜融合来阻断 SARS-CoV-2 进入宿主细胞 .

相似化合物的比较

E6 伯胺在钙调蛋白拮抗剂中是独特的,因为它具有强大的活性,并具有细胞通透性。类似的化合物包括:

伯胺盐酸盐: 另一种具有类似钙调蛋白拮抗特性的双苄基异喹啉生物碱.

W-7: 一种合成的钙调蛋白拮抗剂,其化学结构不同,但对钙调蛋白依赖性酶具有类似的抑制作用.

三氟拉嗪: 一种也作为钙调蛋白拮抗剂的抗精神病药物.

生物活性

E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .

- Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .

- Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .

- Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .

Antiviral Studies

- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .

- Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .

Cancer Research

- Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .

- Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .

Data Summary

| Biological Activity | Details |

|---|---|

| Calmodulin Antagonism | Inhibits MLCK activity (Ki = 0.95 µM) |

| Antiviral Activity | Effective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM) |

| Cancer Treatment | Induces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways |

属性

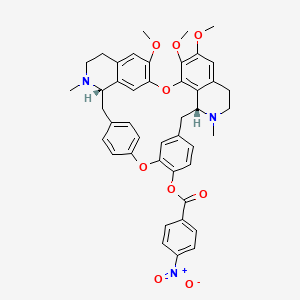

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: this compound, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from this compound's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does this compound's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that this compound does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that this compound holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between this compound and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: this compound, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, this compound completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where this compound has shown activity?

A: Yes, research suggests that this compound influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like this compound that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of this compound and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。